Gabapentin-D10

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

Gabapentin-D10 is an anticonvulsant that is prescribed for the treatment of a number of conditions including epilepsy and neuropathic pain . It is sold under the trade names Neurostil, Gabarone, and Nupentin .

Synthesis Analysis

Gabapentin can be synthesized from the intermediate 1,1-cyclohexane diacetic acid anhydride via the ‘Hofmann’ rearrangement . The process involves obtaining 1,1-cyclohexane diacetic acid monoamide from 1,1-cyclohexane diacetic acid anhydride . The reaction is characterized by the use of an ammonia precursor or pre-generated ammonia-isopropanol solution . The gabapentin is then obtained by subjecting the 1,1-cyclohexane diacetic acid monoamide sodium salt in an aqueous solution to a ‘Hofmann’ rearrangement reaction with an aqueous solution of sodium hypobromite .

Molecular Structure Analysis

Gabapentin’s molecular structure was simulated using Density Functional Theory (DFT) employed with B3LYP/6-311++G(d,p) basis set . The optimized molecular geometry and chemical shifts of gabapentin were obtained from this simulation .

Chemical Reactions Analysis

Gabapentinoids, including gabapentin, have been found to alter calcium-mediated signaling events in various tissues . These tissues include bone, muscle, and cartilage, where gabapentinoids can affect skeletal formation, mechanosensation, and normal tissue function/repair .

Physical and Chemical Properties Analysis

Gabapentin is an anticonvulsant drug with poor chemical stability that is particularly sensitive to heat and mechanical stress . The chemical stability of gabapentin can be improved by cocrystallization with organic acids .

Applications De Recherche Scientifique

Gabapentin's Role in GABAergic Inhibition

- GABAergic Properties : Gabapentin, a GABA analog, has anticonvulsant, analgesic, and anxiolytic properties. It is thought to increase GABAergic inhibition by enhancing the expression of δ subunit-containing GABAA receptors, which generate tonic inhibitory conductance in the brain. This enhancement contributes to its GABAergic effects and may have broader therapeutic applications (Yu et al., 2019).

Gabapentin in Veterinary Medicine

- Usage in Performance Horses : Gabapentin has applications in veterinary medicine. It's classified as a class 3 performance-enhancing substance in horses, indicating its potential to influence race outcomes. A sensitive method for gabapentin detection in equine biological fluids has been developed, aiding both pharmacokinetic and forensic studies (Lehner et al., 2007).

Transport and Absorption of Gabapentin

- Brain Transport Mechanisms : Gabapentin's high and saturable permeability across the blood-brain barrier involves the drug transporter LAT1 (SLC7A5). Mathematical modelling of LAT1's mechanism suggests that gabapentin selectively inhibits Ca(2+) influx in neurons, impacting therapeutic concentrations (Dickens et al., 2013).

Gabapentin's Molecular Interactions

- Binding to Calcium Channel Subunits : Gabapentin binds to the α2δ subunit of voltage-dependent calcium channels, representing a novel class of selective antihyperalgesic agents. It shows efficacy in animal models of inflammatory pain, impacting synaptic transmission in the central nervous system (Field et al., 1997).

Impact on Brain Chemistry

- Brain GABA Levels : In patients with epilepsy, gabapentin elevates brain gamma-aminobutyric acid (GABA) levels, as measured using magnetic resonance spectroscopy. This elevation is more pronounced in patients on higher doses of gabapentin (Petroff et al., 1996).

Gabapentin's Effect on Neuropathic Pain

- Inhibition of Visceral Nociception : Gabapentin effectively inhibits acetic acid–induced visceral nociception. Its antinociceptive effect correlates with the suppression of noxious-evoked release of excitatory amino acids in the spinal cord (Feng et al., 2003).

Gabapentin in Reflex Sympathetic Dystrophy Treatment

- Effectiveness in RSD Pain : Gabapentin has shown effectiveness in treating severe and refractory reflex sympathetic dystrophy (RSD) pain, suggesting early evidence of disease reversal in some patients (Mellick & Mellick, 1997).

Inhibition of Synaptic Transmission

- Impact on Hippocampus and Neocortex : Gabapentin inhibits synaptic transmission in the rat hippocampus and neocortex by selectively inhibiting Ca(2+) influx in presynaptic terminals, affecting both excitatory and inhibitory postsynaptic currents (van Hooft et al., 2002).

Gabapentin's Pharmacokinetics

- Monitoring in Vivo : Gabapentin's in vivo monitoring has been achieved using brain microdialysis and plasma ultrafiltration in rats, offering an alternative technique for pharmacokinetic studies (Rada et al., 1998).

Mécanisme D'action

Target of Action

Gabapentin-D10, like its parent compound Gabapentin, primarily targets the α2δ-1 subunit of voltage-gated calcium channels . This subunit is an auxiliary component of the channels and plays a crucial role in the regulation of calcium ion flow across cell membranes, which is vital for the transmission of electrical signals in neurons .

Mode of Action

This compound binds specifically to the α2δ-1 subunit, modulating its activity . This binding inhibits the trafficking of α1 pore-forming units of calcium channels (particularly N-type) from the cytoplasm to the plasma membrane of pre-synaptic terminals of dorsal root ganglion (DRG) neurons and dorsal horn neurons . This action results in a decrease in calcium influx at nerve terminals, reducing the release of excitatory neurotransmitters and thus decreasing neuronal excitability .

Biochemical Pathways

The primary biochemical pathway affected by this compound involves the modulation of voltage-gated calcium channels. By binding to the α2δ-1 subunit, this compound inhibits the activity of these channels, particularly the N-type . This action disrupts the normal flow of calcium ions, which are crucial for the release of neurotransmitters from nerve terminals. As a result, the transmission of pain signals at sensory afferent nerve terminals in the spinal dorsal horn is blunted .

Pharmacokinetics

This compound shares similar pharmacokinetic properties with Gabapentin. Its half-life is approximately 5-7 hours . Gabapentin has a wide therapeutic index and lacks appreciable metabolism, making it unlikely to participate in pharmacokinetic drug interactions .

Result of Action

The molecular and cellular effects of this compound’s action primarily involve the reduction of neuronal excitability. By inhibiting the activity of voltage-gated calcium channels, this compound decreases the release of excitatory neurotransmitters, thereby suppressing excessive neuronal firing . This leads to its therapeutic effects in conditions such as peripheral neuropathic pains, postherpetic neuralgia, and partial-onset seizures .

Action Environment

The action, efficacy, and stability of this compound can be influenced by various environmental factors. For instance, its effectiveness can be affected by the patient’s metabolic rate, the presence of other medications, and individual variations in drug metabolism and excretion . Furthermore, this compound is suitable for GC/MS or LC/MS testing or isotope dilution methods in various environments, including forensic analysis, clinical toxicology, pain prescription monitoring, or urine drug testing .

Safety and Hazards

Gabapentin is considered hazardous by the 2012 OSHA Hazard Communication Standard (29 CFR 1910.1200). It can cause skin irritation, serious eye irritation, may cause respiratory irritation, and may damage the unborn child . It is generally safe but can have side effects, including blurred vision and behavior changes .

Orientations Futures

There are increasing concerns regarding the abusive potential of gabapentinoids, putting at risk patients with neuropathic pain requiring long-term pain management . Despite randomized controlled trials documenting the adverse events of gabapentinoids on the nervous system, there was no evidence of gabapentinoid use leading to addiction, suggesting an urgent need to design studies investigating their abusive potential .

Analyse Biochimique

Biochemical Properties

Gabapentin-D10, like Gabapentin, interacts with various enzymes and proteins. It shares structural similarities with the neurotransmitter gamma-aminobutyric acid (GABA), which is regarded as one of the main inhibitory neurotransmitters in the mammalian central nervous system (CNS) .

Cellular Effects

It is known that Gabapentin, the parent compound, influences cell function, including impact on cell signaling pathways, gene expression, and cellular metabolism .

Molecular Mechanism

Gabapentin, the parent compound, is known to exert its effects at the molecular level, including binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression .

Temporal Effects in Laboratory Settings

An ultrafast SPE/MS/MS system capable of analyzing samples with cycle times of less than 25 seconds has been developed for Gabapentin, the parent compound .

Dosage Effects in Animal Models

The method developed for Gabapentin, the parent compound, has been successfully applied to the analysis of gabapentin in plasma samples from bio-equivalence study .

Metabolic Pathways

Gabapentin, the parent compound, is known to interact with various enzymes and cofactors .

Transport and Distribution

Gabapentin, the parent compound, is known to interact with various transporters and binding proteins .

Subcellular Localization

Gabapentin, the parent compound, is known to be directed to specific compartments or organelles based on certain targeting signals or post-translational modifications .

Propriétés

| { "1. Design of the Synthesis Pathway": "Gabapentin-D10 can be synthesized by the deuteration of Gabapentin. The reaction can be carried out using deuterated reagents and solvents.", "2. Starting Materials": [ "Gabapentin", "Deuterated reagents", "Deuterated solvents" ], "3. Reaction": [ "Gabapentin is dissolved in deuterated solvents", "Deuterated reagents are added to the solution", "The reaction mixture is stirred at a specific temperature and pressure for a specific time", "The reaction mixture is then purified using chromatography to obtain Gabapentin-D10" ] } | |

Numéro CAS |

1126623-20-8 |

Formule moléculaire |

C9H7D10NO2 |

Poids moléculaire |

181.29 |

Pureté |

95% by HPLC; 98% atom D |

Numéros CAS associés |

60142-96-3 (unlabelled) |

Étiquette |

Gabapentin |

Origine du produit |

United States |

Q1: What is the role of Gabapentin-D10 in the research study?

A1: this compound serves as an internal standard in the LC-MS/MS method developed to quantify Gabapentin and Buprenorphine in human serum []. The use of a stable isotope-labeled internal standard like this compound helps improve the accuracy and reliability of the analysis by accounting for variations during sample preparation and ionization.

Q2: Why is a rapid and sensitive method for quantifying Gabapentin and Buprenorphine in human serum clinically relevant?

A2: Gabapentin is being investigated as a potential opioid-sparing medication for pain management and in treating opioid withdrawal []. Buprenorphine is a partial opioid agonist used in managing opioid use disorder and chronic pain. Monitoring the levels of these drugs in patients' serum is crucial to ensure therapeutic efficacy and minimize potential drug interactions or adverse events. The development of a rapid LC-MS/MS method with a 2-minute runtime allows for efficient therapeutic drug monitoring [].

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

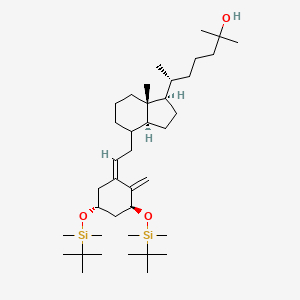

![5-Acetyl-5H-dibenz[b,f]azepine](/img/structure/B602394.png)

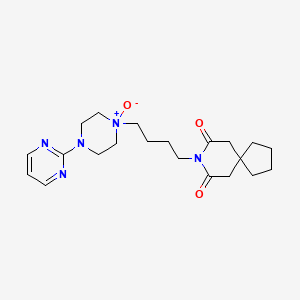

![8-[4-[4-(5-Hydroxypyrimidin-2-yl)piperazin-1-yl]butyl]-8-azaspiro[4.5]decane-7,9-dione](/img/structure/B602398.png)

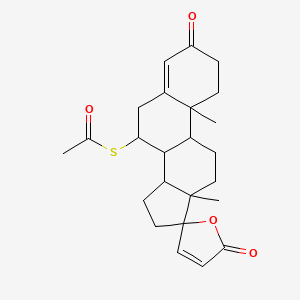

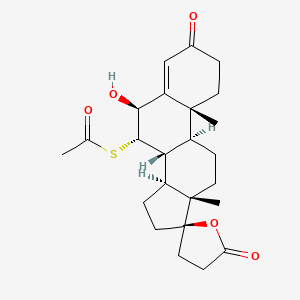

![(1R,3S,5Z)-5-[(2E)-2-[(1S,3aS,7aS)-1-[(1S)-1-(3-hydroxy-3-methylbutoxy)ethyl]-7a-methyl-2,3,3a,5,6,7-hexahydro-1H-inden-4-ylidene]ethylidene]-4-methylidenecyclohexane-1,3-diol](/img/structure/B602407.png)